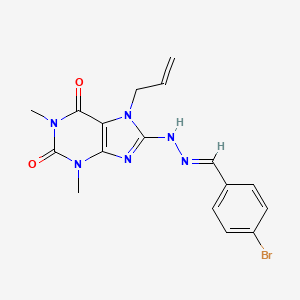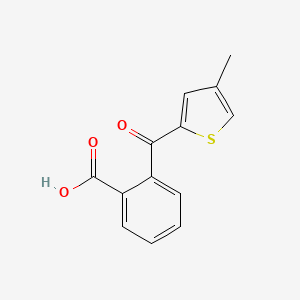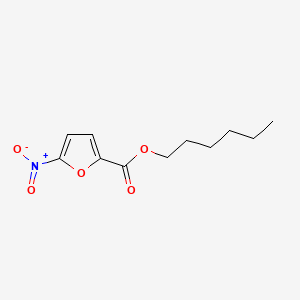![molecular formula C26H34O12 B12042911 (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hidroxi-4-[(4-hidroxi-3-metoxifenil)metil]-3-(hidroximetil)oxolan-2-il]-2-metoxifenoxi]-6-(hidroximetil)oxano-3,4,5-triol es una molécula orgánica compleja con múltiples grupos hidroxilo y sustituyentes metoxifenilo. Este compuesto destaca por su estructura intrincada, que incluye varios centros quirales, lo que lo convierte en un tema interesante para estudios estereoquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica múltiples pasos, comenzando a partir de precursores más simples. Los pasos clave incluyen la formación del anillo de oxano y la introducción de los grupos hidroxilo y metoxifenilo. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de oxano: Esto se puede lograr a través de reacciones de ciclización que involucran dioles y epóxidos.
Introducción de grupos hidroxilo: Los grupos hidroxilo se pueden introducir a través de reacciones de oxidación utilizando reactivos como tetróxido de osmio o permanganato de potasio.
Unión de grupos metoxifenilo: Este paso a menudo involucra reacciones de sustitución nucleofílica donde se introducen grupos metoxifenilo utilizando reactivos como haluros de metoxifenilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de catalizadores para mejorar las velocidades de reacción y el desarrollo de procesos de flujo continuo para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes o alcanos.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como trióxido de cromo o permanganato de potasio en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluyendo propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, como actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con varios objetivos y vías moleculares. Por ejemplo, sus propiedades antioxidantes pueden deberse a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. Su potencial actividad anticancerígena podría estar relacionada con su capacidad para inducir la apoptosis en las células cancerosas a través de la activación de vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con grupos funcionales similares, utilizado como bloque de construcción en la síntesis orgánica.
Singularidad
La singularidad de (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hidroxi-4-[(4-hidroxi-3-metoxifenil)metil]-3-(hidroximetil)oxolan-2-il]-2-metoxifenoxi]-6-(hidroximetil)oxano-3,4,5-triol radica en su estructura compleja y múltiples centros quirales, lo que lo convierte en un compuesto valioso para estudios estereoquímicos y el desarrollo de nuevas metodologías sintéticas.
Propiedades
Fórmula molecular |
C26H34O12 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-7-13(3-5-16(18)29)9-26(33)12-36-24(15(26)10-27)14-4-6-17(19(8-14)35-2)37-25-23(32)22(31)21(30)20(11-28)38-25/h3-8,15,20-25,27-33H,9-12H2,1-2H3/t15-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |
Clave InChI |
OXHVZEZYYQQCRJ-CTQTXEDXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)

![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)
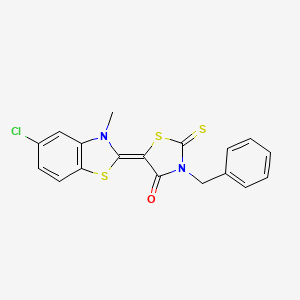

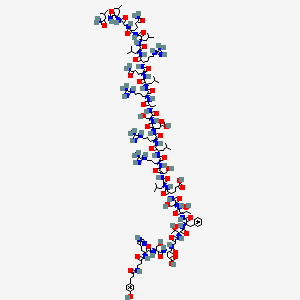
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
